Vitamin B-12 C-Lactam
Description
Overview of the Cobalamin Core Structure and Corrin (B1236194) Ring System
Vitamin B12, also known as cobalamin, is a coordination complex and the most chemically complex of all vitamins. wikipedia.org The core of the molecule is a corrin ring, which is structurally similar to the porphyrin ring found in heme. wikipedia.org This macrocyclic system is composed of four pyrrole (B145914) subunits. smolecule.com Unlike porphyrins, where the pyrrole rings are joined by four methine bridges, the corrin ring is more reduced and two of the pyrrole rings are joined directly. smolecule.com
At the center of the corrin ring lies a cobalt ion, a unique feature among vitamins. wikipedia.org This cobalt atom is typically in the +3 oxidation state in commercially available forms of vitamin B12. wikipedia.org The cobalt is held in a pseudo-octahedral coordination geometry. acs.org Four of these coordination sites are occupied by the nitrogen atoms of the four pyrrole rings in the equatorial plane. wikipedia.orgacs.org
The fifth coordination site, in the lower (or α) axial position, is typically occupied by a nitrogen atom from a 5,6-dimethylbenzimidazole (B1208971) group. wikipedia.orgsmolecule.com This nucleotide is linked back to a propionamide (B166681) side chain on the periphery of the corrin ring via a ribose-phosphate-aminopropanol "loop". smolecule.com The sixth coordination site, in the upper (or β) axial position, is the reactive center of the molecule. wikipedia.org This site can be occupied by various ligands, giving rise to different forms of cobalamin, known as vitamers. wikipedia.org Common ligands include a cyano group (-CN) in cyanocobalamin (B1173554), a hydroxyl group (-OH) in hydroxocobalamin (B81358), a methyl group (-CH3) in methylcobalamin (B1676134), and a 5'-deoxyadenosyl group in adenosylcobalamin. wikipedia.org The ability of the cobalt center to cycle between +1, +2, and +3 oxidation states is key to its versatile biochemical reactivity. wikipedia.org
Chemical Significance of Peripheral Modifications in Cobalamin Analogs
The periphery of the cobalamin corrin ring is decorated with several amide side chains (acetic and propionic acid side chains) which are crucial for its biological function. researchgate.net Modifications to these peripheral side chains can dramatically alter the molecule's properties and its interaction with enzymes, often leading to the creation of potent vitamin B12 antagonists. nih.govnih.gov
Research has demonstrated that all parts of the cobalamin molecule are necessary for its in vivo coenzymatic activity. nih.govnih.gov Alterations to the propionamide or acetamide (B32628) side chains can abolish the molecule's ability to stimulate dependent enzymes and can result in potent inhibition. nih.govnih.gov For instance, modifications to the side chains on the B and C rings of the corrin nucleus are associated with significant in vivo inhibition of cobalamin-dependent enzymes. nih.govnih.gov These findings underscore the importance of the specific three-dimensional structure conferred by the peripheral groups for molecular recognition by transport proteins and enzymes. The amide groups on the corrin ring, for example, are critical for binding to transport proteins like transcobalamin.
The chemical reactivity and biological function of cobalamin can also be modulated by introducing other functional groups onto the corrin ring itself. For example, bromination at the C10 position of the corrin ring has been shown to alter the molecule's redox properties. researchgate.net The development of such analogs is a key strategy for creating antimetabolites that can be used to study vitamin B12-dependent pathways and as potential therapeutic agents. researchgate.netrsc.org
Definition and Structural Context of Vitamin B-12 C-Lactam within the Cobalamin Family
This compound, also known as dehydrovitamin B12 or lactam-cobalamin, is a specific structural analog of vitamin B12. smolecule.com It is defined by a modification on the "c" side of the corrin ring, specifically involving the acetamide side chain of the B-ring. mdpi.comresearchgate.net This modification consists of a cyclization reaction that forms a stable lactam ring. smolecule.com The formation of this lactam ring introduces a significant structural change to the periphery of the corrin nucleus. smolecule.com
This compound is a member of the broader family of cobalamin analogs that act as antagonists to vitamin B12. smolecule.comashpublications.org Due to its structural alteration, this compound cannot perform the normal biochemical functions of vitamin B12. smolecule.commdpi.com Instead, it competes with natural cobalamins for binding to B12-dependent enzymes, thereby inhibiting their function. smolecule.comresearchgate.net Specifically, it has been shown to be an effective inhibitor of both methionine synthase and L-methylmalonyl-CoA mutase. nih.govashpublications.orgnih.gov This inhibitory property makes it a valuable tool in research for inducing a state of functional vitamin B12 deficiency in cell cultures and animal models to study the biochemical consequences. mdpi.comashpublications.orgnih.gov
The synthesis of this compound can be achieved from either cyanocobalamin or hydroxocobalamin. rsc.orgmdpi.com Its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. smolecule.commdpi.comnih.gov In ¹³C NMR spectroscopy, the formation of the lactam is confirmed by a significant downfield shift of the C8 carbon signal compared to the parent cobalamin. smolecule.comnih.gov Similarly, the ¹H NMR spectrum is characterized by the absence of the H8 proton signal. smolecule.comresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | Dehydrovitamin B12, Lactam-cobalamin, Cyanocobalamin c-lactam |
| Molecular Formula | C₆₃H₈₆CoN₁₄O₁₄P |
| Molecular Weight | 1353.35 g/mol |
| Appearance | Red powdery solid |
| Solubility | Water-soluble |
Data sourced from references: smolecule.comrsc.org
Table 2: Structural Comparison of Cyanocobalamin and Cyanocobalamin c-lactam
| Feature | Cyanocobalamin (Vitamin B12) | Cyanocobalamin c-lactam |
| Core Structure | Corrin ring with central Cobalt (Co³⁺) | Corrin ring with central Cobalt (Co³⁺) |
| Axial Ligands | β-ligand: Cyano (-CN), α-ligand: 5,6-dimethylbenzimidazole | β-ligand: Cyano (-CN), α-ligand: 5,6-dimethylbenzimidazole |
| B-Ring Side Chain | Acetamide group at C7 | Lactam ring formed from cyclization of the acetamide group |
| ¹³C NMR (C8 signal) | ~55.72 ppm | ~74.1 ppm |
| Biological Activity | Biologically active coenzyme factor | Antagonist; inhibitor of B12-dependent enzymes |
Data sourced from references: smolecule.comnih.gov
Properties
CAS No. |
23388-02-5 |
|---|---|
Molecular Formula |
C₆₃H₈₆CoN₁₄O₁₄P |
Molecular Weight |
1353.35 |
Synonyms |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
Origin of Product |
United States |
Synthetic Methodologies for Vitamin B 12 C Lactam
Classical Approaches to C-Lactam Formation
The foundational methods for the synthesis of Vitamin B-12 c-lactam primarily revolve around the modification of the naturally occurring cyanocobalamin (B1173554). These early approaches established the groundwork for accessing this specific derivative.
Early Syntheses via Cyanocobalamin Lactamization
The initial preparations of this compound were achieved through the intramolecular cyclization of the acetamide (B32628) side chain on the B-ring of the cyanocobalamin molecule. This transformation, known as lactamization, was typically induced under specific reaction conditions.
Early research demonstrated that heating cyanocobalamin in a dilute aqueous sodium hydroxide (B78521) solution could effectively induce the formation of the c-lactam. This reaction is generally carried out at elevated temperatures, often at the boiling point of the solution. The alkaline environment facilitates the cyclization of the c-acetamide side chain of the corrin (B1236194) ring. A notable yield of 51% for the lactam was reported using this method. nih.gov Concurrently, oxidative conditions have also been shown to promote this cyclization.
The use of specific oxidizing agents has been a key strategy in the synthesis of Vitamin B-12 derivatives. While the reaction of cyanocobalamin with chloramine (B81541) T is more commonly associated with the formation of the c-lactone isomer, it highlights the role of oxidative conditions in modifying the corrin ring's side chains. nih.gov This reactivity underscores the delicate balance required to selectively achieve lactamization over lactonization.
Formation of Lactam-Lactone Isomers in Synthesis
A recurring theme in the classical synthesis of this compound is the concurrent formation of the c-lactone isomer. The reaction conditions, particularly the pH and the choice of reagents, play a crucial role in determining the product distribution between the lactam and the lactone. For instance, as mentioned, heating cyanocobalamin in a dilute alkaline solution favors the formation of the lactam, whereas treatment with chloramine T tends to yield the lactone. nih.gov This isomeric competition necessitates careful control over the reaction parameters to achieve the desired product selectively.
Strategies for Lactam Ring Opening in Derivatives
While the formation of the c-lactam is well-documented, strategies for the selective opening of this ring to revert to a cobalamin derivative are less commonly described in the literature. Research has shown that the related c-lactone ring of a hydrophobic vitamin B12 derivative can be selectively opened using various amines to yield mono- and diamides, depending on the reaction conditions. acs.org For example, using 10 equivalents of an amine in dioxane at room temperature favors the formation of a monoamide, while a 10:1 ratio of dichloromethane (B109758) to amine at room temperature results in a diamide. acs.org Although this demonstrates the reactivity of the cyclic structure, specific methodologies for the hydrolytic or reductive cleavage of the c-lactam ring back to the corresponding carboxylic acid or amide of the parent cobalamin are not extensively detailed, suggesting the stability of the lactam ring under many conditions. During the total synthesis of Vitamin B12, the cleavage of a lactam ring was noted to be challenging, often requiring severe conditions which could lead to unwanted side products. ias.ac.in However, in a different context, hydrolysis of an amide ring under strong basic conditions was successful. libretexts.org
Novel and Efficient Synthetic Protocols
More recent research has focused on developing more efficient and direct routes to this compound and its derivatives, aiming to improve yields and simplify the synthetic process.
A significant advancement in the synthesis of the hydroxycobalamin form of the c-lactam involves starting directly from hydroxycobalamin hydrochloride. This method adapts the classical procedure by carrying out the cyclization in an alkaline solution at its boiling temperature while passing a stream of air through the reaction mixture. nih.gov This approach is notable for its efficiency and for avoiding the multi-step process that is often required when starting from cyanocobalamin, which typically involves lactamization followed by reduction and ligand exchange to obtain the hydroxycobalamin derivative. nih.gov
| Starting Material | Reagents and Conditions | Product | Key Advantage |
| Cyanocobalamin | Dilute aqueous NaOH, heat | This compound | Direct formation from readily available Vitamin B-12 |
| Cyanocobalamin | Chloramine T | Vitamin B-12 c-lactone (major) | Demonstrates role of oxidizing agents |
| Hydroxycobalamin hydrochloride | 0.1 M NaOH, 100°C, air stream | Hydroxycobalamin[c-lactam] | More efficient, avoids multi-step process from cyanocobalamin |
Table 1: Comparison of Synthetic Methodologies for this compound and its Derivatives
New Methods from Hydroxycobalamin Precursors
A notable advancement in the synthesis of this compound involves the use of hydroxycobalamin (OH-Cbl) as a direct precursor. A recently developed method provides an efficient route to hydroxycobalamin[c-lactam] (OH-Cbl[c-lactam]). mdpi.comnih.govnih.gov This procedure is adapted from the synthesis of cyanocobalamin[c-lactam] (CN-Cbl[c-lactam]). nih.gov
The core of this method is a cyclization reaction of the c-propionamide side chain of hydroxycobalamin. nih.gov This is achieved by heating a solution of hydroxycobalamin hydrochloride in a dilute aqueous sodium hydroxide solution at 100°C for a short duration, typically 10 minutes, while bubbling air through the mixture. nih.gov The alkaline conditions facilitate the intramolecular cyclization to form the lactam ring. nih.gov
Following the reaction, the mixture is cooled and neutralized. The product, OH-Cbl[c-lactam], is then isolated through a series of extraction steps. nih.gov A solution of phenol (B47542) in methylene (B1212753) chloride is employed as the organic phase for extraction, which helps to circumvent the formation of emulsions that can be problematic with pure phenol. nih.govresearchgate.net The crude product is further purified by chromatography on an Amberlite XAD-2 column, followed by crystallization from an acetone-water mixture, yielding long red needles of OH-Cbl[c-lactam] with a yield of approximately 31.9%. nih.gov
Table 1: Synthesis of Hydroxycobalamin[c-lactam] from Hydroxycobalamin
| Parameter | Condition |
|---|---|
| Starting Material | Hydroxycobalamin hydrochloride |
| Solvent | 0.1 M Aqueous Sodium Hydroxide |
| Temperature | 100 °C |
| Reaction Time | 10 minutes |
| Atmosphere | Air bubbling |
| Purification | Extraction with phenol/methylene chloride, Amberlite XAD-2 chromatography, Crystallization |
| Yield | ~31.9% |
Selective Chemical Transformations in Aqueous Media
The synthesis of this compound derivatives can be achieved through selective chemical transformations carried out in aqueous media, highlighting the robustness of the cobalamin structure to certain reaction conditions. A prime example is the preparation of Coβ-cyano-Cbl-c,8-lactam. nih.gov
This transformation involves heating a solution of cyanocobalamin (Vitamin B12) in a 1.0 M aqueous solution of sodium hydroxide at 100°C for 10 minutes. nih.gov This process induces the formation of the c,8-lactam ring. After cooling, the pH of the reaction mixture is adjusted to 8.0 with the addition of sodium bicarbonate. nih.gov The crude product is then extracted using solid-phase extraction (SPE) and purified by preparative high-performance liquid chromatography (HPLC), affording the desired Coβ-cyano-Cbl-c,8-lactam as a red solid with a yield of 47%. nih.gov This method demonstrates a high-yielding and selective modification of the Vitamin B12 molecule in an environmentally benign solvent system.
Multi-step Procedures for C-Lactam Derivatives
The synthesis of more complex c-lactam derivatives often requires multi-step procedures. The preparation of Coβ-phenyl-Cbl-c,8-lactam from Vitamin B12 is a clear illustration of such a process. nih.govresearchgate.net This synthesis is a two-step procedure that begins with the formation of the c,8-lactam ring, as described in the previous section. nih.gov
Synthesis of Derivatized C-Lactam Analogs
The modification of the this compound structure allows for the creation of a diverse range of analogs with tailored properties. These derivatizations can involve the introduction of new ligands at the cobalt center or the alteration of the peripheral side chains.
Introduction of Alternative Ligands and Side Chains
The synthesis of Coβ-phenyl-Cbl-c,8-lactam, as detailed previously, is a prominent example of introducing an alternative ligand to the cobalt center of a c-lactam derivative. nih.gov The replacement of the cyano group with a phenyl group significantly alters the electronic and steric properties of the molecule. This is achieved by reducing the Co(III) of Coβ-cyano-Cbl-c,8-lactam to Co(I) with a reducing agent like sodium borohydride (B1222165), followed by reaction with a phenylating agent such as diphenyliodonium (B167342) chloride. nih.gov
Furthermore, the modification of the peripheral side chains of the corrin ring can be accomplished through various synthetic strategies. For instance, the ring-opening reactions of the c-lactone derivative of Vitamin B12 with different amines can introduce a variety of side chains, leading to the formation of c-monoamides or c,d-diamides. acs.org This approach allows for the attachment of spacers with different functionalities, which can be used for conjugation to other molecules.
Hydrophobic Vitamin B-12 Derivatives via Ring-Opening Reactions of c-Lactone
A versatile method for creating hydrophobic Vitamin B-12 derivatives involves the ring-opening of the c-lactone of a hydrophobic cobalamin derivative. acs.orgnih.gov The c-lactone can be selectively opened by various amines to yield amides. acs.org The reaction conditions, such as the solvent and the stoichiometry of the amine, play a crucial role in determining the product distribution between monoamides and diamides. acs.org
For example, the reaction of the c-lactone with 10 equivalents of an amine in dioxane at room temperature selectively produces the c-monoamide. acs.org In contrast, using a 10:1 ratio of amine to lactone in dichloromethane at room temperature favors the formation of the c,d-diamide. acs.org This selectivity allows for the controlled introduction of one or two different spacers onto the Vitamin B-12 scaffold. The resulting amides often exhibit increased hydrophobicity compared to the parent Vitamin B-12 molecule. acs.orgnih.gov
Table 2: Selective Ring-Opening of Vitamin B-12 c-Lactone
| Product | Amine Equivalents | Solvent | Temperature | Predominant Product |
|---|---|---|---|---|
| c-monoamide | 10 | Dioxane | Room Temperature | Selective formation of monoamide |
| c,d-diamide | 10 (in a 10:1 ratio with lactone) | Dichloromethane (DCM) | Room Temperature | Formation of diamide |
Synthesis of Coβ-Phenyl-Cbl-c,8-lactam and Related Compounds
The synthesis of Coβ-phenyl-Cbl-c,8-lactam represents a significant modification of the Vitamin B-12 structure, combining a c-lactam ring with an organometallic phenyl ligand at the cobalt center. nih.gov This compound is synthesized in a two-step procedure starting from commercially available Vitamin B12. nih.govresearchgate.net
The initial step involves the formation of the c,8-lactam ring by treating Vitamin B12 with a strong base at high temperature. nih.gov The resulting Coβ-cyano-Cbl-c,8-lactam is then subjected to a reduction of the Co(III) center with sodium borohydride in an aqueous solution. nih.gov The subsequent addition of diphenyliodonium chloride to the reduced cobalamin species leads to the formation of the Co-phenyl bond, yielding the final product, Coβ-phenyl-Cbl-c,8-lactam. nih.gov Related compounds, such as Coβ-aquacobalamin-c,8-lactam acetate, can also be synthesized by reacting the reduced c,8-lactam with silver acetate. nih.gov
Structural Characterization and Spectroscopic Analysis of Vitamin B 12 C Lactam
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of Vitamin B-12 c-lactam at the atomic level. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the chemical environment of each atom and confirm the structural modifications inherent to the c-lactam derivative.
Proton NMR (¹H NMR) spectroscopy is used to determine the environment of the hydrogen atoms within the molecule. For Coβ-cyanocobalamin-c,8-lactam, ¹H-NMR spectra were recorded at 500 MHz in D₂O. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual HDO signal. nih.gov The resulting data provides a detailed fingerprint of the proton environments throughout the corrin (B1236194) ring and its various side chains. nih.govrsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for Coβ-cyanocobalamin-c,8-lactam Data recorded in D₂O at 298 K. nih.gov
| Proton | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz |
| HC2N | 7.22 | s |
| HC7N | 7.16 | s |
| HC4L | 6.79 | t, J = 6.7 |
| HC3L, HC5L | 6.74 | t, J = 7.3 |
| HC4N | 6.59 | s |
| HC1R | 6.23 | d, J = 3.0 |
| HC10 | 5.96 | s |
| HC2L, HC6L | 5.83 | d, J = 7.5 |
Note: This table represents a selection of assigned proton resonances for clarity. The full spectrum contains numerous other signals corresponding to the complex structure of the molecule. nih.govrsc.org
The formation of the c,8-lactam ring introduces specific and identifiable changes in the NMR spectra when compared to the parent Vitamin B-12 molecule. nih.govrsc.org The modification at the "eastern" site of the corrin ring alters the chemical environment of nearby protons and carbons. nih.gov Analysis of 2D NMR experiments, such as HSQC and HMBC, allows for the precise assignment of signals belonging to the newly formed lactam moiety. These experiments reveal correlations between protons and carbons, confirming the covalent linkage between the c-acetamide side chain and the C8 position of the corrin ring. The unique chemical shifts of the protons and carbons directly involved in the lactam ring serve as definitive spectroscopic signatures for this modification. rsc.org
Other Spectroscopic Techniques for Corrinoid Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a corrinoid is highly characteristic of the oxidation state of the central cobalt ion and the nature of its axial ligands. mt.comnih.gov For Coβ-cyanocobalamin-c,8-lactam in water, the spectrum exhibits several distinct absorption maxima (λmax). nih.gov
The characteristic absorption spectrum for Coβ-cyanocobalamin-c,8-lactam shows maxima at 279, 308, 321, 360, 518, and 549 nm. nih.gov The band at 360 nm is the prominent γ-band, characteristic of the cyano-form of cobalamins, while the bands in the 500-550 nm region (the α/β-band) are also typical for these red-colored compounds. nih.govmt.com
Interactive Data Table: UV-Vis Absorption Maxima for Coβ-cyanocobalamin-c,8-lactam Data recorded in H₂O. nih.gov
| λmax (nm) | log ε |
| 279 | 3.92 |
| 308 | 3.69 |
| 321 | 3.63 |
| 360 | 4.20 |
| 518 | 3.64 |
| 549 | 3.66 |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality and three-dimensional structure of molecules. nih.gov The CD spectra of corrinoids are sensitive to subtle changes in the conformation of the macrocycle and the nature of the axial ligands. rsc.orgnih.gov Studies on Vitamin B-12 derivatives, including lactams and lactones, have shown that modifications to the corrin ring produce distinct changes in the CD spectrum. nih.gov These spectral changes serve as a valuable probe for confirming structural and stereochemical features within the macrocyclic ligand of this compound. rsc.org
Fluorescence and Phosphorescence Spectroscopy
Vitamin B-12 (Cyanocobalamin) and its derivatives are generally characterized by their poor fluorescent properties. mdpi.com The complex electronic structure of the corrin ring system, which is responsible for the vitamin's vibrant red color, provides efficient pathways for non-radiative decay of excited states, leading to very low fluorescence quantum yields. mdpi.comomlc.org
While the parent Vitamin B-12 molecule is typically considered non-fluorescent, some weak emission can be observed. mdpi.com This emission is often attributed not to the corrin ring itself, but to the 5,6-dimethylbenzimidazole (B1208971) nucleotide moiety, which can exhibit fluorescence at around 303 nm. omlc.org Studies on cyanocobalamin (B1173554) in dimethyl sulfoxide (B87167) (DMSO) have shown weak emission spectra upon excitation of the corrin ring's π→π* electronic transitions (maximum absorption at 388 nm), but the intensity is minimal. mdpi.com The fluorescence profile of cobalamins can be influenced by modifications to the axial ligands. For instance, the coordination of platinum(II) complexes to the axial cyano group of Vitamin B-12 results in a noticeable blue shift in both the excitation and emission maxima. mdpi.com
Specific fluorescence and phosphorescence data for this compound are not extensively documented in the literature. The formation of the c-lactam ring occurs on the periphery of the corrin macrocycle through the cyclization of the c-acetamide side chain. nih.gov While this modification alters the structure, it is not expected to fundamentally change the electronic properties of the conjugated corrin system in a way that would induce strong fluorescence. It is hypothesized that the lactam formation would have a minor influence on the non-radiative decay pathways, but the compound would likely remain poorly fluorescent, similar to the parent cyanocobalamin.
Table 1: Fluorescence Properties of Cyanocobalamin
| Property | Value | Notes |
|---|---|---|
| Excitation Maxima (λex) | 361 nm, ~388 nm | Corresponds to the γ-band of the corrin ring's π→π* transitions. mdpi.comscispace.com |
| Emission Maximum (λem) | ~433 nm (in DMSO) | Very weak intensity. mdpi.com |
| Fluorescence Quantum Yield | Extremely low | The molecule is considered poorly fluorescent or non-fluorescent. mdpi.com |
| Origin of Weak Emission | 5,6-dimethylbenzimidazole moiety | Emission observed at ~303 nm. omlc.org |
Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of corrinoids, including Vitamin B-12 and its derivatives. By using an excitation wavelength that coincides with an electronic absorption band of the corrin ring (e.g., 532 nm), the vibrational modes associated with the chromophore are significantly enhanced, providing detailed structural information. researchgate.netmdpi.com
The RR spectra of various cobalamins are dominated by the vibrations of the corrin macrocycle and are strikingly similar even with different axial substituents, indicating that the core ring structure dictates the primary spectral features. nih.gov The most intense band in the RR spectrum of Vitamin B-12 is consistently observed around 1500 cm⁻¹. This band is assigned to coupled C=C and C=N stretching vibrations along the long axis of the corrin ring. researchgate.netnih.gov
Table 2: Characteristic Resonance Raman Bands of Cobalamins (Excitation at 532 nm)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Potential Influence of c-Lactam Formation |
|---|---|---|
| ~1500 | Corrin ring C=C and C=N stretching (dominant band) | Minor shifts expected due to peripheral structural change. |
| ~1545 | C=C and C=N stretching along the shorter (Co-C10) axis | Minor shifts expected. |
| 1300 - 1400 | CH₃ and CH₂ bending vibrations | Potential changes due to the altered geometry of the c-side chain. |
| 1100 - 1300 | CH₂ twisting/wagging, CH bending, Corrin C-C and C-N stretching | This region is sensitive to side-chain conformation and may reflect the cyclization. |
| ~1165 | C-C stretching, CH bending, CH₂ twisting, CH₃ rocking, C-N stretching | Potential shifts due to altered strain and bonding in the C-ring. |
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is an indispensable tool for the structural characterization of Vitamin B-12 and its derivatives, providing precise mass measurement and fragmentation data to confirm molecular identity and locate structural modifications. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of the intact molecule. waters.com
For cyanocobalamin (Vitamin B-12), ESI-MS typically reveals a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 1355.5. Given the molecule's size and multiple basic sites, a doubly-charged ion [M+2H]²⁺ at m/z 678.29 is also prominently observed. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
The formation of this compound from the parent molecule involves an intramolecular cyclization of the c-acetamide side chain, resulting in the elimination of one molecule of water (H₂O). This corresponds to a mass decrease of 18.01056 Da. Therefore, HRMS can readily distinguish the c-lactam derivative from its precursor.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. By selecting the precursor ion and inducing fragmentation, a characteristic pattern is produced. For cobalamins, a common fragmentation pathway is the cleavage of the glycosidic bond, leading to the loss of the 5,6-dimethylbenzimidazole nucleotide moiety (observed as an ion at m/z 359.09). researchgate.net Analysis of the fragmentation pattern of this compound would be expected to show a precursor ion with the appropriate mass shift and fragment ions consistent with the modification being located on the corrin ring periphery, leaving the nucleotide fragmentation pathway largely intact.
Table 3: Theoretical Mass Spectrometry Data for Cyanocobalamin and its c-Lactam Derivative
| Compound | Molecular Formula | Molecular Weight (Da) | Theoretical m/z [M+H]⁺ | Theoretical m/z [M+2H]²⁺ |
|---|---|---|---|---|
| Cyanocobalamin | C₆₃H₈₈CoN₁₄O₁₄P | 1354.5674 | 1355.5747 | 678.2910 |
| This compound | C₆₃H₈₆CoN₁₄O₁₃P | 1336.5568 | 1337.5641 | 669.2857 |
X-ray Crystallography and Structural Conformational Studies of Related Corrinoids
The corrin ring of cobalamins is not planar; it has a characteristic pucker or "fold" that is influenced by the substituents and the coordination state of the central cobalt atom. bris.ac.uk The cobalt(III) ion is typically in a pseudo-octahedral coordination environment, bonded to the four nitrogen atoms of the corrin ring, the nitrogen of the 5,6-dimethylbenzimidazole group in the "lower" (α) axial position, and a variable ligand (e.g., -CN) in the "upper" (β) axial position. bris.ac.uk
Table 4: Crystallographic Data for a Related Corrinoid c-Lactam Derivative
| Feature | Observation | Reference |
|---|---|---|
| Compound | 6-amino-dicyano-5,6-dihydrocobyrinic-pentamethylester-a-amide-c-lactam hemihydrate | journals.co.za |
| Method | X-ray Crystallography | journals.co.za |
| Key Structural Finding | Confirmed the presence and location of the c-lactam ring fused to the C-ring of the corrin macrocycle. | journals.co.za |
| Conformational Impact | The lactam ring imposes rigidity on the c-side chain, influencing the local conformation of the corrin ring. | journals.co.za |
Chemical Reactivity and Transformation Mechanisms of Vitamin B 12 C Lactam
Redox Chemistry of the Cobalt Center in C-Lactam Analogs
Table 1: General Redox Potentials of Cobalamin Analogs
| Redox Couple | Axial Ligation/Environment | Redox Potential (mV vs. SHE) |
| Co(III)/Co(II) | Base-off, Aquated | +510 |
| Co(II)/Co(I) | E. coli Methionine Synthase (His) | -526 |
| Co(II)/Co(I) | E. coli Methionine Synthase (H₂O) | -490 |
Note: Specific values for Vitamin B-12 c-lactam are not available and the data presented is for related cobalamin species to provide context.
The formation of a lactam ring on the corrin (B1236194) periphery alters the electronic structure of the macrocycle. This modification can influence the electron density at the cobalt center, thereby affecting the ease of electron transfer. Computational studies on modified corrin rings suggest that such perturbations can significantly impact the coordination chemistry and reactivity of the axial coordination sites acs.org. It is hypothesized that the electron-withdrawing nature of the lactam carbonyl group could lead to a slight increase in the redox potentials of the Co(III)/Co(II) and Co(II)/Co(I) couples, making the cobalt center easier to reduce. However, without direct experimental evidence from cyclic voltammetry or spectroelectrochemical studies on this compound, this remains a theoretical consideration.
Reactivity of the Lactam Ring
The c-lactam ring itself is a site of potential chemical transformations, distinct from the reactions occurring at the cobalt center. Its reactivity is analogous to that of other β-lactam compounds, which are known for their susceptibility to ring-opening reactions.
The formation of the c-lactam derivative of Vitamin B-12 can occur under oxidative or alkaline conditions at elevated temperatures nih.gov. The reverse reaction, the ring-opening of the lactam, is also a feasible pathway, particularly under hydrolytic conditions. The hydrolysis of β-lactams is a well-studied process, typically proceeding via nucleophilic attack on the carbonyl carbon of the lactam ring. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond and open the ring. Both acidic and basic conditions can catalyze this hydrolysis. In the context of this compound, this would result in the formation of a γ-amino acid derivative on the corrin periphery. The kinetics of this hydrolysis would be influenced by pH, temperature, and the presence of catalysts.
The carbonyl group of the lactam ring is an electrophilic center and is susceptible to attack by nucleophiles. Strong nucleophiles can initiate a ring-opening reaction similar to hydrolysis. The nitrogen atom of the lactam, conversely, is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group.
Electrophilic attack on the lactam ring is less common but can occur at the oxygen or nitrogen atom under specific conditions. For instance, protonation of the carbonyl oxygen can activate the lactam towards nucleophilic attack. Direct electrophilic attack on the nitrogen is generally difficult due to its reduced basicity.
Influence of Structural Modifications on Chemical Stability
The stability of cobalamins is known to be affected by factors such as light, temperature, pH, and the presence of oxidizing or reducing agents nih.gov. For instance, cyanocobalamin (B1173554) is recognized as a particularly stable form of Vitamin B-12 nih.gov. It is plausible that the introduction of the c-lactam ring could alter the susceptibility of the molecule to these degradation factors. The modification of the corrin ring could potentially influence the photostability of the molecule, as the corrin ring is the primary chromophore. Furthermore, changes in the electronic properties of the cobalt center due to lactamization could affect its reactivity with oxidizing and reducing agents. For example, a more easily reducible cobalt center might be more susceptible to reductive degradation pathways.
Mechanistic Insights into Co-C Bond Cleavage in Analogs
The catalytic function of vitamin B12 coenzymes is fundamentally dependent on the cleavage of the organometallic cobalt-carbon (Co-C) bond. acs.orgamrita.edu This bond, while remarkably stable in isolation, is subject to controlled labilization within the active sites of B12-dependent enzymes, which can accelerate the cleavage rate by a factor of more than 10¹² compared to the reaction in aqueous solution. nih.govrsc.org The mechanism of this bond scission is not uniform across all B12-dependent reactions; instead, it proceeds through distinct pathways, primarily classified as homolytic or heterolytic cleavage. amrita.edumdpi.com Understanding these pathways is crucial for elucidating the function of B12 cofactors and the impact of structural modifications, such as the formation of a c-lactam ring on the corrin macrocycle.
Homolytic vs. Heterolytic Cleavage Pathways
The dichotomy between homolytic and heterolytic cleavage of the Co-C bond represents a key division in the reactivity of B12 cofactors and the functions of their associated enzymes. amrita.edu
Homolytic Cleavage: This pathway involves the symmetrical breaking of the Co-C bond, where one electron from the bonding pair remains with the cobalt center and the other departs with the carbon-based ligand. This process generates a reduced cobalt(II) species, known as cob(II)alamin, and a carbon-centered radical. amrita.edu
Co(III)-R → Co(II) + R•
This mechanism is the hallmark of adenosylcobalamin (AdoCbl)-dependent enzymes, which include isomerases (e.g., methylmalonyl-CoA mutase) and eliminases. amrita.edursc.org The 5'-deoxyadenosyl radical generated through homolysis is a potent intermediate that initiates catalysis by abstracting a hydrogen atom from the substrate. rsc.org The reversible nature of this bond cleavage is essential for the catalytic cycle of these enzymes. nih.gov
Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of the Co-C bond. In the context of methylcobalamin (B1676134) (MeCbl)-dependent enzymes, the methyl group departs as a methyl carbocation (CH₃⁺), leaving both bonding electrons with the cobalt atom. This results in the formation of a highly nucleophilic cobalt(I) species, often referred to as cob(I)alamin or B12s ("supernucleophile"). amrita.eduresearchgate.netresearchgate.net
Co(III)-CH₃ → Co(I) + CH₃⁺
This pathway is characteristic of methyltransferase enzymes, such as methionine synthase, which catalyzes the transfer of a methyl group to a substrate like homocysteine. mdpi.comrsc.org The powerful nucleophilicity of the resulting Co(I) species is critical for the subsequent steps in the enzymatic reaction, including the regeneration of the methylcobalamin cofactor. mdpi.com
The table below summarizes the key distinctions between these two fundamental cleavage pathways.
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
|---|---|---|
| B12 Cofactor Example | Adenosylcobalamin (AdoCbl) | Methylcobalamin (MeCbl) |
| Cleavage Products | Cob(II)alamin and a carbon radical (R•) | Cob(I)alamin and a carbocation (R⁺) |
| Cobalt Oxidation State Change | Co(III) → Co(II) | Co(III) → Co(I) |
| Associated Enzyme Class | Isomerases, Mutases, Eliminases | Methyltransferases |
| Key Intermediate | 5'-deoxyadenosyl radical | Cob(I)alamin (supernucleophile) |
Role of the Lactam Structure in Modulating Bond Stability
Structural modification of the corrin ring can significantly alter the chemical properties and biological activity of cobalamin analogs. One such modification is the formation of a lactam ring on the B-ring of the macrocycle, typically at the c-position, creating a compound known as Vitamin B12 c-lactam. researchgate.net Research has demonstrated that this structural change profoundly impacts the molecule's ability to function as a coenzyme, primarily by affecting the stability and reactivity of the Co-C bond.
Vitamin B12 c-lactam derivatives, such as cyanocobalamin [c-lactam] and hydroxycobalamin [c-lactam], are recognized as potent vitamin B12 antagonists. ashpublications.orgnih.govresearchgate.net Studies have shown that these compounds inhibit the activity of key B12-dependent enzymes. For instance, cyanocobalamin [c-lactam] impairs the function of both methionine synthase (which relies on heterolytic cleavage) and methylmalonyl-CoA mutase (which relies on homolytic cleavage). nih.gov This dual inhibition suggests that the lactam modification interferes with a fundamental aspect of Co-C bond activation required by both classes of enzymes.
The precise mechanism by which the lactam structure modulates bond stability is a subject of ongoing investigation, but several factors are likely involved:
Electronic Effects: The introduction of a carbonyl group in the lactam ring alters the electron density of the conjugated corrin system. This electronic perturbation can influence the redox potential of the cobalt center, making it more or less favorable to access the Co(II) or Co(I) oxidation states necessary for homolytic and heterolytic cleavage, respectively.
Steric and Conformational Changes: The lactam ring imposes conformational rigidity on the corrin macrocycle. The natural flexibility of the corrin ring, often described as an "upward" folding, is believed to play a role in transmitting strain to the Co-C bond upon binding to an apoenzyme, thereby facilitating its cleavage. The rigid lactam structure may prevent the molecule from adopting the specific distorted conformation required for catalytic activation within the enzyme's active site.
The antagonistic properties of B12 c-lactam have made it a valuable tool in biochemical research. By introducing these analogs into cell cultures, scientists can induce a state of functional vitamin B12 deficiency, allowing for the study of the metabolic consequences of impaired enzyme activity. ashpublications.orgresearchgate.net
The table below summarizes key research findings on the effects of the c-lactam modification.
| Vitamin B12 c-Lactam Analog | Enzyme System Studied | Observed Effect | Implication for Co-C Bond |
|---|---|---|---|
| Cyanocobalamin [c-lactam] | Methionine Synthase | Inhibition of activity nih.gov | Interference with heterolytic cleavage pathway |
| Cyanocobalamin [c-lactam] | Methylmalonyl-CoA Mutase | Inhibition of activity nih.gov | Interference with homolytic cleavage pathway |
| OH-cobalamin [c-lactam] | Rat Oligodendrocytes in Culture | Acts as a B12 antagonist, inducing B12 deficiency markers researchgate.net | General disruption of B12-dependent metabolic functions |
| Coβ-phenyl-Cbl-c,8-lactam | Lactobacillus delbrueckii | Potent antagonist of B12-dependent growth nih.gov | Combined electronic/steric effects from both lactam and phenyl ligand destabilize biological function |
Biochemical and Enzymological Research Applications of Vitamin B 12 C Lactam As a Chemical Tool
Mechanism of Antagonism towards Cobalamin-Dependent Enzymes
Vitamin B-12 c-lactam exerts its antagonistic effects by interfering with the function of the two primary mammalian cobalamin-dependent enzymes: methionine synthase (MetH) and methylmalonyl-CoA mutase (MMCM). The modification in the corrin (B1236194) ring of the c-lactam analog, specifically the lactam ring formation, is thought to hinder the conformational changes and catalytic activity of these enzymes.
Inhibition of Methionine Synthase (MetH)
Methionine synthase is a crucial enzyme in the one-carbon metabolism pathway, responsible for the remethylation of homocysteine to methionine. This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation. The reaction mechanism involves the transfer of a methyl group from methylcobalamin (B1676134) (the active form of vitamin B-12) to homocysteine.
This compound, as a cobalamin antagonist, inhibits methionine synthase, leading to a functional vitamin B-12 deficiency at the cellular level. nih.gov Studies have shown that in the presence of cyanocobalamin (B1173554) [c-lactam], the incorporation of 5-[14CH3]-tetrahydrofolate is impaired, which is consistent with the inhibition of methionine synthase. nih.gov This inhibition results in a decreased regeneration of methionine from homocysteine. nih.gov Consequently, cells become deficient in methionine, a state that can lead to cell death if not supplemented externally. nih.gov The cytotoxic effects of the c-lactam in cultured human leukemia cells (HL60) were found to be completely preventable by the addition of methionine to the culture medium, confirming that methionine deficiency is the primary cytotoxic principle of methionine synthase inhibition.
Inhibition of Methylmalonyl-CoA Mutase (MMCM)
Methylmalonyl-CoA mutase is a mitochondrial enzyme that plays a critical role in the catabolism of odd-chain fatty acids and certain amino acids. It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production. nih.govnih.gov This reaction requires adenosylcobalamin, another active form of vitamin B-12, as a cofactor. nih.gov
The antagonistic action of this compound extends to MMCM. Research has demonstrated that cyanocobalamin [c-lactam] reversibly impairs the incorporation of [1-(14)C] propionic acid in intact cells, which is indicative of methylmalonyl-CoA mutase inhibition. nih.gov The structural alteration in the c-lactam analog likely interferes with its binding to the enzyme or its conversion to the active adenosylcobalamin form, thereby blocking the isomerization reaction. This inhibition leads to the accumulation of methylmalonyl-CoA and its hydrolyzed product, methylmalonic acid. nih.gov
Impact on One-Carbon Metabolism Pathways
The inhibition of methionine synthase by this compound has a significant ripple effect on the interconnected pathways of one-carbon metabolism. One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions. By blocking the regeneration of tetrahydrofolate (THF) from 5-methyltetrahydrofolate, the inhibition of methionine synthase can theoretically lead to the "methyl-folate trap," where folate becomes trapped in its 5-methyl form and is unavailable for other essential reactions like DNA synthesis. However, studies using cyanocobalamin [c-lactam] in HL60 cells did not find evidence of a folate trap causing cytotoxicity. nih.gov The primary consequence of MetH inhibition by the c-lactam appears to be a severe methionine deficiency. nih.gov
Development of In Vitro Models of Cobalamin Deficiency
The specific inhibitory properties of this compound make it an invaluable tool for creating reliable in vitro models of cobalamin deficiency. These models are instrumental in studying the cellular and molecular consequences of this deficiency in a controlled environment.
Cell Culture Systems (e.g., HL60 cells, Melanocytes, Astrocytes, Oligodendrocytes)
This compound has been successfully used to induce a state of cobalamin deficiency in a variety of cell types, allowing for the investigation of cell-specific responses to this condition.
HL60 cells: The human promyelocytic leukemia cell line, HL60, has been used as a model to study B12-deficient hemopoiesis. Treatment with cyanocobalamin [c-lactam] induces cytotoxicity due to methionine deficiency, which can be reversed by the addition of vitamin B12 or methionine. nih.govnih.gov
Melanocytes: To study the effects of vitamin B12 deficiency on skin pigmentation, an in vitro model was developed using epidermal melanocytes treated with hydroxycobalamin(c-lactam). nih.govnih.gov This model demonstrated that cobalamin deficiency leads to an imbalance in melanocyte homeostasis. nih.govnih.gov
Astrocytes: Normal human astrocytes cultured with hydroxycobalamin(c-lactam) have been used to create an in vitro model of cobalamin deficiency to investigate the cellular basis of neurological disorders associated with this condition. nih.gov These studies have shown that hypocobalaminemia impairs astrocyte homeostasis. nih.gov
Oligodendrocytes: To explore the link between vitamin B12 deficiency and neuropathy, cultures of rat oligodendrocytes have been treated with OH-cobalamin c-lactam. nih.gov This model allows for the study of the influence of B12 deficiency on the synthesis of myelin components. nih.gov
Induction of Metabolic Imbalances (e.g., Homocysteine Accumulation, Methylmalonic Acid Accumulation)
A key validation of these in vitro models is the replication of the characteristic metabolic signatures of cobalamin deficiency. The inhibition of MetH and MMCM by this compound leads to the accumulation of their respective substrates, homocysteine and methylmalonic acid. nih.gov
Homocysteine Accumulation: The blockage of the remethylation of homocysteine to methionine directly results in an increase in intracellular and extracellular homocysteine levels. This has been observed in various cell culture models. For instance, culturing human astrocytes with hydroxycobalamin(c-lactam) leads to a significant increase in the extracellular homocysteine concentration. nih.gov Similarly, in a model using rat oligodendrocytes, the accumulation of homocysteine was a key indicator of the induced vitamin B12 deficient state. nih.gov
Methylmalonic Acid Accumulation: The inhibition of methylmalonyl-CoA mutase results in the buildup of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid. The measurement of methylmalonic acid accumulation has been used to confirm the establishment of a vitamin B12 deficient state in cultured rat oligodendrocytes treated with OH-cobalamin c-lactam. nih.gov The accumulation of methylmalonic acid is a specific marker for functional vitamin B12 deficiency affecting the MMCM enzyme. nih.gov
The following tables present data from studies that have utilized this compound to induce metabolic imbalances in cell culture.
Table 1: Effect of Hydroxycobalamin(c-lactam) on Extracellular Homocysteine Levels in Human Astrocytes
| Treatment Duration (days) | Homocysteine Concentration (% of Control) |
| 7 | ~110% |
| 13 | ~125% |
| 20 | ~150% |
| 27 | ~175% |
Data adapted from a study on cultured human astrocytes treated with 20 µg/mL of hydroxycobalamin(c-lactam). nih.gov
Table 2: Induction of Cobalamin Deficiency Markers in Rat Oligodendrocytes
| Marker | Method of Measurement | Observation |
| Homocysteine | HPLC | Accumulation reflects vitamin B12 deficiency. nih.gov |
| Methylmalonic Acid | Mass Spectrometry | Accumulation reflects vitamin B12 deficiency. nih.gov |
This table summarizes the findings from a study using OH-cobalamin c-lactam to create a model for studying neuropathy due to vitamin B12 deficiency in rat oligodendrocytes. nih.gov
Investigation of Cellular Responses to Cobalamin Deprivation
This compound serves as a critical chemical tool for inducing and studying cobalamin (Cbl) deficiency at a cellular level. As a structural analog of vitamin B12, it functions as an antagonist, allowing researchers to create controlled in vitro models of B12 deprivation. mdpi.comnih.gov This approach is particularly valuable because many cell culture media contain serum, which is a source of vitamin B12, making it difficult to study deficiency states otherwise. nih.gov By introducing this compound, scientists can effectively block the metabolic pathways dependent on cobalamin and observe the resulting cellular responses.
Research using various cell lines has demonstrated that this compound competitively inhibits the two mammalian cobalamin-dependent enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). nih.gov In human leukemia (HL-60) cells, cyanocobalamin [c-lactam] was shown to impair the function of both enzymes, leading to cytotoxicity. nih.govnih.gov This cell death was found to be a direct result of methionine deficiency, a state that could be completely reversed by supplying methionine to the culture medium. nih.govnih.gov This finding underscores the primary role of the c-lactam analog in disrupting the methionine synthesis cycle.
Furthermore, studies on glioblastoma cells using hydroxycobalamin [c-lactam] (HCCL) have revealed significant impacts on cell proliferation and cycle regulation. mdpi.com Long-term treatment with HCCL leads to an inhibition of cell growth, primarily by inducing a cell cycle arrest at the G2/M phase. mdpi.com The effectiveness of the c-lactam analog in creating a deficiency state is biochemically confirmed by the accumulation of specific biomarkers. In cultures of rat oligodendrocytes and human melanoma cells treated with the antagonist, researchers observed a significant increase in the extracellular concentrations of homocysteine (Hcy), a key indicator of inhibited methionine synthase activity. nih.govnih.gov These cellular models are instrumental in exploring the biochemical pathology of conditions arising from vitamin B12 deficiency, such as hematological and neurological disorders. nih.govnih.gov
| Cell Line | Form of C-Lactam Used | Observed Effects | Key Biomarker Changes |
|---|---|---|---|
| HL-60 (Human Leukemia) | Cyanocobalamin [c-lactam] | Inhibition of methionine synthase and methylmalonyl-CoA mutase; Cytotoxicity due to methionine deficiency. nih.govnih.gov | Not specified in abstracts |
| Rat Oligodendrocytes | Hydroxycobalamin [c-lactam] | Induction of a vitamin B12 deficient state, enabling the study of myelin compound synthesis. nih.gov | Increased homocysteine and methylmalonic acid. nih.gov |
| Human Glioblastoma | Hydroxycobalamin [c-lactam] (HCCL) | Inhibition of cell proliferation; Cell cycle arrest at G2/M phase. mdpi.com | Increased homocysteine. mdpi.com |
| Melanoma Cells (C32 and COLO 829) | Hydroxycobalamin [c-lactam] | Induction of functional cobalamin deficiency. nih.gov | Increased secretion of homocysteine. nih.gov |
Studies in Animal Models for Metabolic Pathway Investigations
Animal models are indispensable for understanding the systemic effects of metabolic disruptions. This compound has been effectively utilized in rats to investigate the consequences of cobalamin deficiency in a whole-organism context.
Cobalamin Deficiency Induction in Rats
The administration of hydroxycobalamin [c-lactam] (HCCL) to rats successfully induces a state of severe metabolic vitamin B12 deficiency. researchgate.net Unlike dietary restriction models, which can be slow and may have confounding variables, the use of a potent antagonist like HCCL allows for the rapid and specific development of a cobalamin-deficient state. researchgate.net This model facilitates the study of the acute and chronic pathological consequences of impaired cobalamin metabolism in vivo.
Analysis of Biochemical Markers in Animal Tissues and Fluids
A key advantage of using this compound in animal models is the ability to monitor the progression of the deficiency through established biochemical markers. researchgate.net Vitamin B12 is a required cofactor for enzymes that metabolize methylmalonic acid (MMA) and homocysteine (Hcy). nih.govnih.govplos.org In a state of deficiency, these metabolites accumulate in tissues and biofluids like serum and urine. nih.gov Studies in rats treated with c-lactam analogs demonstrate a significant elevation in both MMA and Hcy, confirming the functional inactivation of methylmalonyl-CoA mutase and methionine synthase, respectively. researchgate.net The measurement of these markers provides a quantitative assessment of the induced deficiency state. nih.govnih.gov
| Biochemical Marker | Affected Enzyme | Metabolic Consequence of Deficiency | Relevance in C-Lactam Animal Models |
|---|---|---|---|
| Methylmalonic Acid (MMA) | Methylmalonyl-CoA Mutase | Accumulation of MMA due to blockage in the conversion of methylmalonyl-CoA to succinyl-CoA. plos.org | Elevated levels in tissues and fluids confirm functional B12 deficiency. researchgate.net |
| Homocysteine (Hcy) | Methionine Synthase | Accumulation of Hcy due to impaired remethylation to methionine. plos.org | Elevated levels indicate disruption of the methionine cycle. researchgate.net |
Probing Enzyme-Substrate Interactions using C-Lactam Analogs
This compound is a valuable tool for probing the interactions between cobalamin-dependent enzymes and their cofactor. The c-lactam analog acts as a competitive inhibitor, binding to the active site of enzymes like methionine synthase and methylmalonyl-CoA mutase without facilitating the catalytic reaction. nih.gov This binding event effectively blocks access for the natural cobalamin cofactor.
By studying the kinetics and structural aspects of this inhibition, researchers can gain insights into the specific binding requirements of the enzyme's active site. The ability of the c-lactam analog to occupy the binding pocket highlights which parts of the cobalamin molecule, such as the corrin ring and the nucleotide loop, are essential for initial recognition and binding. Conversely, its inability to support catalysis confirms the critical role of the unmodified propionamide (B166681) side chain in the subsequent steps of the enzymatic reaction, which may involve conformational changes in the enzyme or direct participation in the reaction mechanism. unl.edu
Exploration of C-Lactam as a Non-Functional Structural Mimic for Research
The core utility of this compound in biochemical and enzymological research lies in its role as a non-functional structural mimic. mdpi.comnih.gov It is classified as a Class A antivitamin, a compound that is a non-functional structural analog that inhibits the transport and metabolism of the corresponding vitamin. researchgate.net Its structure so closely resembles that of natural cobalamin that it is recognized by the body's intricate system of transport proteins, such as transcobalamin II (TCII). mdpi.com In silico studies suggest that HCCL shares similar molecular interactions with TCII as natural cobalamins, allowing it to act as a competitive inhibitor of this key transporter. mdpi.com
Once inside the cell, it can bind to B12-dependent enzymes, but due to the c-lactam modification, it is incapable of performing the coenzymatic functions of methylcobalamin or adenosylcobalamin. nih.gov This "imposter" molecule allows researchers to induce a specific functional deficiency, effectively turning off cobalamin-dependent pathways without the need for genetic modification or prolonged dietary deprivation. researchgate.net This makes this compound an elegant and precise tool for studying the physiological consequences of B12 deficiency in both cellular and animal models. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Vitamin B 12 C Lactam in Research
Chromatographic Techniques
Chromatographic methods are fundamental in the analytical chemistry of cobalamins, offering high-resolution separation of different analogs. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of Vitamin B-12 c-lactam.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Vitamin B12 and its analogs. The method's robustness and versatility allow for the adaptation of various stationary and mobile phases to achieve optimal separation of cobalamins from other compounds in a sample matrix. For the analysis of this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the structural modification of the corrin (B1236194) ring in the c-lactam derivative, its polarity is slightly different from that of cyanocobalamin (B1173554), enabling their separation under specific chromatographic conditions. Detection is commonly performed using a UV-Vis detector, as cobalamins exhibit strong absorbance at specific wavelengths, notably around 361 nm and 550 nm.
Table 1: Illustrative HPLC Parameters for Cobalamin Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol or acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 361 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development. The retention time for this compound would need to be empirically determined and would likely differ from that of cyanocobalamin.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
For the analysis of this compound, UPLC can provide superior separation from other closely related cobalamin analogs and degradation products researchgate.net. The principles of separation are similar to HPLC, primarily relying on reversed-phase chromatography. The enhanced resolution of UPLC is particularly advantageous when analyzing complex samples where this compound may be present at low concentrations alongside a multitude of other compounds service.gov.uk.
Table 2: Representative UPLC Conditions for Cobalamin Separation
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Detection | UV-Vis at 361 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
The increased efficiency of UPLC columns allows for sharper peaks and better separation of structurally similar compounds like this compound and its parent molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly well-suited for the trace analysis of this compound in complex biological matrices.
Following chromatographic separation by HPLC or UPLC, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to this compound is selected and fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations mdpi.comnih.gov.
The fragmentation pattern of this compound would be expected to differ from that of cyanocobalamin due to the lactam ring structure, providing a unique mass spectrometric signature for its identification and quantification.
Table 3: Hypothesized LC-MS/MS Parameters for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Parent Ion (Q1) | Expected m/z corresponding to the protonated molecule [M+H]⁺ of this compound. |
| Daughter Ions (Q3) | Characteristic fragment ions generated from the parent ion, which would be specific to the c-lactam structure. |
| Collision Energy | Optimized to produce the most abundant and stable fragment ions. |
Specific mass transitions for this compound would need to be determined through infusion of a purified standard into the mass spectrometer.
Immunoassays and Binding Assays
Immunoassays and binding assays are based on the specific binding interaction between an antibody or a binding protein and the target analyte. These methods are known for their high throughput and sensitivity.
Radio-Ligand Binding Assays (RLBA)
Radio-Ligand Binding Assays (RLBA) are a classic and highly sensitive method for quantifying the binding of a ligand to a receptor or binding protein giffordbioscience.com. In the context of this compound, a competitive RLBA can be designed to determine its binding affinity to Vitamin B12-binding proteins, such as Intrinsic Factor (IF) or Transcobalamin II (TCII).
In a typical competitive RLBA, a radiolabeled form of Vitamin B12 (e.g., [57Co]cyanocobalamin) competes with unlabeled this compound for a limited number of binding sites on the binding protein. By measuring the amount of radioactivity bound to the protein at various concentrations of this compound, a competition curve can be generated, from which the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the c-lactam can be determined. This information is critical for understanding the antagonistic properties of this compound.
Table 4: Principles of Competitive Radio-Ligand Binding Assay for this compound
| Component | Role in the Assay |
|---|---|
| Radioligand | A radiolabeled form of Vitamin B12 (e.g., [57Co]cyanocobalamin). |
| Binding Protein | Purified Intrinsic Factor or Transcobalamin II. |
| Competitor | Unlabeled this compound. |
| Measurement | The amount of bound radioactivity is measured to determine the extent of displacement of the radioligand by the c-lactam. |
The results of such an assay would reveal the relative affinity of this compound for the binding proteins compared to the natural ligand.
Enzyme-Linked Immunosorbent Assay (ELISA) for Derivatized Cobalamins
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. A competitive ELISA can be developed to quantify this compound. In this format, this compound in a sample competes with a known amount of enzyme-labeled Vitamin B12 for binding to a limited number of anti-Vitamin B12 antibody-coated wells eaglebio.combiopremier.com. The amount of enzyme-labeled Vitamin B12 that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
A key consideration for the use of ELISA in the analysis of derivatized cobalamins is the specificity of the antibody. The antibody must be able to recognize and bind to this compound. The degree of cross-reactivity of the antibody with other Vitamin B12 analogs is a critical parameter that must be evaluated during the validation of the assay nih.gov. Some commercially available Vitamin B12 ELISA kits show cross-reactivity with analogs, which could potentially be exploited for the detection of the c-lactam derivative, or a specific antibody could be raised against it eaglebio.com.
Table 5: Competitive ELISA for this compound - Assay Principle
| Step | Description |
|---|---|
| 1. Coating | Microtiter plate wells are coated with a specific anti-Vitamin B12 antibody. |
| 2. Competition | The sample containing this compound and a fixed amount of enzyme-conjugated Vitamin B12 are added to the wells and incubated. |
| 3. Washing | Unbound materials are washed away. |
| 4. Substrate Addition | A substrate for the enzyme is added, leading to a color change. |
| 5. Detection | The intensity of the color is measured, which is inversely proportional to the concentration of this compound in the sample. |
The development of a specific ELISA for this compound would require the production of antibodies with high affinity and specificity for the c-lactam structure.
Electrochemical Methods for Redox Characterization
Electrochemical methods are powerful tools for characterizing the redox behavior of cobalamins, including analogs like the c-lactam. The electrochemical activity of vitamin B12 is centered on the cobalt ion within the corrin ring, which can exist in three primary oxidation states: Co(III), Co(II), and Co(I). researchgate.netresearchgate.net The transitions between these states are fundamental to the vitamin's biological activity and can be studied using techniques like cyclic voltammetry and differential pulse voltammetry. researchgate.netneu.edu.tr
The redox properties of cobalamins are critical for their catalytic functions. researchgate.net The reduction of Co(III) to Co(I) typically requires strongly reducing conditions. researchgate.net The redox potential is significantly influenced by the conformation of the molecule, particularly the coordination of the lower axial ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB). nih.gov When the DMB tail is coordinated to the cobalt ion ("base-on"), the redox potential for the Co(II)/Co(I) couple is approximately -610 mV. nih.gov However, in a "base-off" state, where the DMB is dissociated, the reduction becomes more favorable, with a redox potential of about -500 mV. nih.gov This modulation of redox potential by protein binding or molecular conformation is a key area of investigation.
Research has employed various modified electrodes to enhance the sensitivity and selectivity of electrochemical detection for vitamin B12. For instance, a carbon paste electrode modified with a manganese complex has been developed for the determination of cyanocobalamin. researchgate.net Another study utilized platinum-modified nanorods as an ultrasensitive sensor, which demonstrated excellent electrocatalytic reversibility for the Co(III)/Co(II) redox couple. researchgate.net These methods allow for the direct analysis of the redox behavior and can be applied to quantify the vitamin in various samples. researchgate.netneu.edu.tr
| Redox Couple | Conformation | Approximate Redox Potential (vs. SHE) | Reference |
|---|---|---|---|
| Cob(II)alamin / Cob(I)alamin | Base-On | -610 mV | nih.gov |
| Cob(II)alamin / Cob(I)alamin | Base-Off | -500 mV | nih.gov |
Future Directions in Vitamin B 12 C Lactam Research
Exploration of Novel Synthetic Routes and Derivatization Strategies
The classical synthesis of Vitamin B-12 c-lactam involves the treatment of cyanocobalamin (B1173554) with dilute aqueous sodium hydroxide (B78521). mdpi.com However, recent advancements have led to the development of more efficient synthetic pathways. A notable development is a new method for synthesizing hydroxycobalamin[c-lactam] directly from hydroxocobalamin (B81358). mdpi.comnih.gov This approach is significant as hydroxocobalamin is a more physiologically relevant precursor. The cyclization of the c-propionamide side chain is achieved in an alkaline solution at boiling temperature while passing a stream of air through the mixture. nih.gov
Further research is geared towards exploring diverse derivatization strategies to enhance the antagonistic properties of this compound or to introduce new functionalities. One promising strategy involves the synthesis of doubly-modified Vitamin B-12 derivatives. For instance, combining the c-lactam modification with the introduction of a β-phenyl ligand at the cobalt center has been shown to generate potent antimetabolites. researchgate.netnih.gov These derivatization approaches open up possibilities for creating a new generation of Vitamin B-12 antagonists with tailored properties for specific research applications.
Table 1: Comparison of Synthetic Routes for this compound Analogs
| Starting Material | Reagents and Conditions | Product | Key Advantages | Reference |
| Cyanocobalamin | Dilute aqueous NaOH, heating | Cyanocobalamin[c-lactam] | Classic, well-established method | mdpi.com |
| Hydroxocobalamin | Alkaline solution, boiling, air stream | Hydroxycobalamin[c-lactam] | More efficient, uses a physiologically relevant precursor | mdpi.comnih.gov |
| Vitamin B-12 | 1. Basic conditions, 100°C2. NaBH₄, then phenylation reagent | Coβ-phenyl-cobalamin-c,8-lactam | Creates a doubly-modified, potent antagonist | researchgate.netnih.gov |
Deeper Mechanistic Understanding of Antagonistic Action at the Molecular Level
This compound exerts its antagonistic effect by inhibiting the two mammalian Vitamin B-12 dependent enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MMCM). nih.govresearchgate.net The modification of the c-propionamide side chain into a lactam ring is believed to sterically hinder the proper binding of the cofactor to the apoenzyme, thereby blocking its catalytic function. researchgate.net
Future research will focus on elucidating the precise molecular interactions at the active sites of these enzymes. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy of the enzymes complexed with this compound could provide invaluable structural insights. journals.co.zaiycr2014.orgnih.gov Molecular modeling and simulation studies can further complement these experimental approaches by predicting the binding modes and energetic penalties associated with the lactam modification. routledge.comnih.gov Understanding the molecular basis of this antagonism in greater detail will not only enhance our knowledge of B-12 enzymology but also guide the rational design of more potent and specific inhibitors.
Development of Advanced Research Tools and Probes
The unique structure of Vitamin B-12 and its analogs makes them attractive scaffolds for the development of sophisticated research tools. The derivatization of this compound with fluorescent moieties could lead to the creation of novel molecular probes for imaging and tracking B-12 uptake and trafficking in living cells. mdpi.comresearchgate.netresearchgate.netnih.gov Such probes would be instrumental in studying the cellular mechanisms of B-12 transport and metabolism in real-time.
Furthermore, the concept of using cobalamin derivatives as "Trojan horse" delivery agents for other molecules can be extended to this compound. nih.gov By attaching cytotoxic drugs or imaging agents to the c-lactam analog, it may be possible to selectively target cells with high B-12 uptake, such as cancer cells. nih.gov This strategy could open up new avenues for targeted drug delivery and diagnostics.
Integration of Multi-Omics Approaches in Deficiency Models
The use of this compound to induce a state of B-12 deficiency in cell culture and animal models provides a powerful platform for systems-level investigations. mdpi.comnih.gov The integration of multi-omics approaches, including proteomics, metabolomics, and transcriptomics, can offer a comprehensive understanding of the cellular and physiological consequences of B-12 deprivation. nih.govresearchgate.netbiorxiv.orgchromsystems.comresearchgate.netnih.gov
Proteomic studies on cells treated with this compound can identify global changes in protein expression, revealing novel pathways and cellular processes affected by B-12 deficiency. researchgate.netamanote.com Similarly, metabolomic profiling can provide a detailed snapshot of the metabolic perturbations that occur when MS and MMCM are inhibited. nih.gov By combining these multi-omics datasets, researchers can construct detailed models of the metabolic and signaling networks that are dysregulated in B-12 deficiency, potentially identifying new biomarkers and therapeutic targets.
New Avenues in Material Science or Industrial Catalysis Inspired by Cobalamin Analogs
The unique chemical properties of cobalamin and its analogs have inspired research into their potential applications beyond biology. The cobalt center in the corrin (B1236194) ring can cycle through different oxidation states, making it an effective catalyst for a variety of chemical reactions. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov
Specifically, a derivative of this compound, 8-aminocob(III)yrinic acid c-lactam, has been shown to catalyze the dehalogenation of certain organic compounds. rsc.org This finding suggests that this compound and its derivatives could be developed as bio-inspired, environmentally friendly catalysts for industrial applications, such as in the remediation of halogenated pollutants. Further research in this area could involve immobilizing these cobalamin analogs on solid supports or in liquid crystal films to create reusable and efficient catalytic systems. rsc.org The self-assembly properties of these complex molecules could also be explored for the bottom-up fabrication of novel nanomaterials with unique electronic and catalytic properties. researchgate.net
Q & A
Q. What are the established synthetic pathways for Vitamin B-12 C-Lactam, and what analytical techniques are recommended for confirming its structural integrity?
this compound (CAS 23388-02-5) is synthesized through selective lactamization of the cobalamin structure. Key steps include cyanocobalamin derivatization under controlled acidic conditions, followed by purification via reverse-phase HPLC with UV-Vis detection (λ = 361 nm). Structural confirmation requires tandem mass spectrometry (MS/MS) to verify the lactam moiety and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. Researchers should cross-validate results with reference standards and ensure compliance with ICH guidelines for impurity profiling .
Q. How should researchers optimize experimental conditions for the purification of this compound using HPLC methods?
Optimal HPLC conditions involve:
- Column : C18 stationary phase (5 μm, 250 × 4.6 mm)
- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 30 minutes)
- Flow rate : 1.0 mL/min
- Detection : UV at 361 nm for cobalamin-specific absorbance Pre-column filtration (0.22 μm) and temperature control (25°C) are critical to prevent degradation. Method validation should include precision, recovery, and limit of detection (LOD) calculations per FDA guidelines .
Q. What are the standard protocols for assessing the stability of this compound under various pH and temperature conditions?
Stability studies should follow accelerated degradation protocols:
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 24–72 hours.
- pH stability : Test in buffers (pH 2–9) at 37°C for 48 hours.
- Light sensitivity : Expose to UV (254 nm) and visible light for 24 hours. Quantify degradation products using validated HPLC-MS methods. Data analysis must include kinetic modeling (e.g., Arrhenius equation for thermal decay) and identification of major degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different experimental models?
Contradictions often arise from variations in:
- Model systems : Compare in vitro (cell-free enzymatic assays) vs. in vivo (murine models) results.
- Dosage metrics : Normalize data to molar concentrations rather than mass/volume.
- Biomarker selection : Use holotranscobalamin (holoTC) or methylmalonic acid (MMA) as B-12-specific biomarkers. Meta-analysis of heterogeneous data should employ random-effects models and subgroup analysis by study design (e.g., RCTs vs. observational studies). Sensitivity testing for confounding variables (e.g., baseline B-12 status) is critical .
Q. What methodological considerations are critical when designing in vitro studies to evaluate the enzymatic interactions of this compound?
Key factors include:
- Enzyme source : Use recombinant human methionine synthase or methylmalonyl-CoA mutase to ensure relevance.
- Cofactor supplementation : Include adenosylcobalamin or methylcobalamin controls.
- Inhibition assays : Measure IC50 values under pseudo-first-order conditions. Data interpretation must account for non-specific binding (e.g., surface plasmon resonance) and validate findings with orthogonal techniques like isothermal titration calorimetry (ITC) .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound pharmacological studies?
For non-linear responses:
- Four-parameter logistic model : Fit sigmoidal curves to EC50/ED50 calculations.
- Hill slope analysis : Assess cooperativity in receptor-binding assays.
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey-Kramer adjustment). Report uncertainty intervals (95% CI) and effect sizes (Cohen’s d). For small sample sizes, apply non-parametric tests (Mann-Whitney U) .
Q. Methodological Notes
- Literature Review : Prioritize PubMed searches using MeSH terms like "Cobalamin lactam" AND "synthesis" or "pharmacokinetics" (1950–2024). Exclude non-peer-reviewed sources .
- Data Reproducibility : Document raw data, instrument parameters, and software versions (e.g., MassLynx v4.2). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : For contradictory findings, consult systematic reviews and conduct power analyses to determine if underpowered studies contributed to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
